Saxagliptin-13C3 is a stable isotope-labeled derivative of saxagliptin, a medication primarily used for managing type 2 diabetes. Saxagliptin belongs to the class of dipeptidyl peptidase-4 inhibitors, which enhance the levels of incretin hormones, subsequently increasing insulin secretion and decreasing glucagon levels in the bloodstream. The specific labeling with carbon-13 isotopes allows for enhanced tracking and analysis in pharmacokinetic studies, making it a valuable tool in both research and clinical settings.
Saxagliptin-13C3 can be synthesized from saxagliptin through various chemical processes that incorporate carbon-13 isotopes into its molecular structure. This compound is available from several suppliers, including Alentris Research and SynZeal Research Pvt Ltd, which provide detailed specifications and synthesis methods for researchers interested in its applications in drug development and metabolic studies .
Saxagliptin-13C3 is classified as a pharmaceutical compound under the category of antihyperglycemic agents. More specifically, it is categorized as a dipeptidyl peptidase-4 inhibitor, which plays a crucial role in glucose metabolism regulation.
The synthesis of saxagliptin-13C3 involves several steps that typically start with the preparation of key intermediates. A notable method includes using propylphosphonic anhydride (T3P) for condensation and dehydration reactions. This method has been reported to yield high purity and is characterized by its simplicity and cost-effectiveness .
The synthesis process can be telescoped to minimize the number of purification steps required. For example, the direct conversion of precursors to saxagliptin-13C3 can be achieved without isolating intermediate compounds, thereby enhancing efficiency . The final product's purity is often assessed using high-performance liquid chromatography (HPLC), ensuring that it meets the necessary standards for research applications.
Saxagliptin-13C3 has a complex molecular structure characterized by several functional groups, including a cyano group and a bicyclic amine structure. The introduction of carbon-13 isotopes is typically achieved at specific positions within the molecule to facilitate tracking during metabolic studies.
Saxagliptin-13C3 undergoes various chemical reactions typical of dipeptidyl peptidase-4 inhibitors, including binding interactions with target enzymes. Its stability and isotopic labeling allow researchers to study these interactions more effectively.
The compound's reactivity can be analyzed through various spectroscopic methods such as nuclear magnetic resonance (NMR) and mass spectrometry (MS). These techniques help confirm the incorporation of carbon-13 isotopes and elucidate the compound's behavior in biological systems .
As a dipeptidyl peptidase-4 inhibitor, saxagliptin-13C3 works by inhibiting the enzyme dipeptidyl peptidase-4. This inhibition leads to increased levels of incretin hormones like glucagon-like peptide-1 (GLP-1), which enhances insulin secretion from pancreatic beta cells while suppressing glucagon release from alpha cells.
Research indicates that saxagliptin exhibits prolonged binding to dipeptidyl peptidase-4 compared to other inhibitors, leading to sustained pharmacological effects. This property is critical for maintaining glucose homeostasis in patients with type 2 diabetes .
Saxagliptin-13C3 appears as a white to off-white solid under standard laboratory conditions. It is soluble in organic solvents commonly used in pharmaceutical formulations.
The compound has specific chemical properties that are essential for its function as an inhibitor. These include:
Analytical methods such as HPLC are employed to assess purity and stability over time .
Saxagliptin-13C3 finds applications primarily in scientific research, particularly in pharmacokinetic studies that require tracking drug metabolism and distribution within biological systems. Its isotopic labeling allows for precise measurements in studies involving drug interactions and efficacy assessments.
Additionally, it serves as a reference standard in analytical method development for quality control purposes within pharmaceutical manufacturing processes . Researchers utilize this compound to explore new therapeutic strategies for managing diabetes and related metabolic disorders.
Saxagliptin-13C3 (molecular formula: C1513C3H25N3O2; MW: 318.39 g/mol) is synthesized through site-specific 13C incorporation into the cyanopyrrolidine moiety of saxagliptin. The core synthetic route involves coupling N-Boc-3-hydroxyadamantylglycine with a 13C3-labeled methanoprolineamide intermediate, followed by stereoselective dehydration and deprotection. The critical 13C labeling occurs at the carbonitrile group (‑C≡13N) and adjacent carbons in the azabicyclo[3.1.0]hexane scaffold, achieved using K13CN or 13CH3-labeled precursors during prolinamide synthesis. The final steps employ trifluoroacetic anhydride-mediated dehydration to form the ‑C≡13N group and acidic Boc deprotection, yielding saxagliptin-13C3 as a trifluoroacetate salt [5] [6] [7].
Table 1: Key Synthetic Intermediates for Saxagliptin-13C3
Intermediate | Isotopic Composition | Function in Synthesis |
---|---|---|
Methanoprolineamide-13C3 | 13C3-azabicyclohexane | Cyanopyrrolidine core precursor |
K13CN | >99% 13C | Cyanide source for nitrile group |
N-Boc-3-hydroxyadamantylglycine | Non-labeled | Adamantyl-bearing fragment |
Saxagliptin-13C3 trifluoroacetate | C1513C3H25N3O2·CF3COOH | Final purified compound |
The 13C enrichment strategy employs three complementary approaches:
The optimal method remains direct chemical synthesis using K13CN, yielding saxagliptin-13C3 with 97–99% isotopic abundance and <0.5% 12C contamination, as verified by high-resolution LC-MS [7].
Telescoping—consolidating multiple steps without intermediate purification—significantly enhances saxagliptin-13C3 synthesis efficiency:
This telescoped approach cuts production time by 60% and increases overall yield to 72%, compared to 45% in stepwise synthesis.
Physicochemical and functional comparisons reveal critical distinctions:
Table 2: Comparative Properties of Saxagliptin-13C3 and Saxagliptin
Property | Saxagliptin-13C3 | Saxagliptin | Analytical Impact |
---|---|---|---|
Molecular formula | C1513C3H25N3O2 | C18H25N3O2 | Mass shift (Δm/z = +3) enables MS discrimination |
Molecular weight | 318.39 g/mol | 315.42 g/mol | Baseline separation in chromatography |
Chemical structure | Identical except 13C-enriched nitrile | Standard structure | No functional group alteration |
Primary use | Internal standard/reference material | Active pharmaceutical ingredient | Quantification of pharmacokinetic studies |
Functional Differences:
CAS No.: 112484-85-2
CAS No.: 10606-14-1